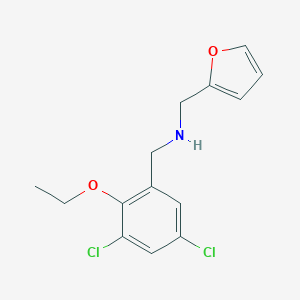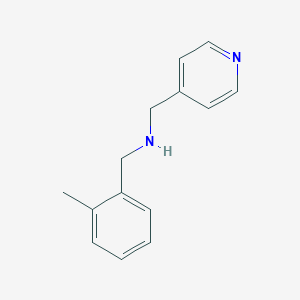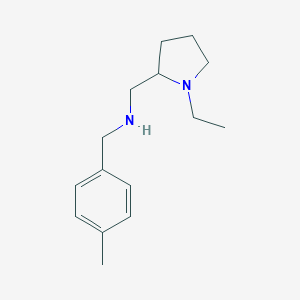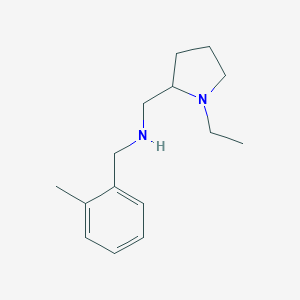
N,N'-(ethane-1,2-diyl)bis(2-methylbenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(ethane-1,2-diyl)bis(2-methylbenzamide), commonly known as EDBM, is a chemical compound that belongs to the class of bisamides. It is a white crystalline solid with a molecular formula of C20H22N2O2. EDBM has been widely used in scientific research due to its unique properties, such as its ability to act as a ligand and form complexes with various metals.
作用機序
The mechanism of action of EDBM is not fully understood. However, studies have suggested that it may act as a chelating agent, binding to metal ions and preventing them from interacting with other molecules. This property has been exploited in various applications, including the treatment of heavy metal poisoning and the development of metal-based drugs.
Biochemical and Physiological Effects:
EDBM has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a chemotherapeutic agent.
実験室実験の利点と制限
EDBM has several advantages as a ligand in coordination chemistry. It forms stable complexes with various metals, making it useful in catalysis and electrochemistry. However, its use is limited by its relatively high cost and the difficulty in synthesizing it on a large scale.
将来の方向性
There are several future directions for research on EDBM. One potential area of study is the development of metal-based drugs using EDBM as a ligand. Another potential area of study is the use of EDBM complexes in the treatment of heavy metal poisoning. Additionally, further studies are needed to fully understand the mechanism of action of EDBM and its potential applications in other fields of science.
合成法
The synthesis of EDBM involves the reaction of 2-methylbenzoic acid with ethylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure EDBM.
科学的研究の応用
EDBM has been extensively studied for its potential applications in various fields of science. One of the primary uses of EDBM is as a ligand in coordination chemistry. It has been shown to form stable complexes with various metals, including copper, nickel, and zinc. These complexes have been used in catalysis, electrochemistry, and as potential antimicrobial agents.
特性
分子式 |
C18H20N2O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
2-methyl-N-[2-[(2-methylbenzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-13-7-3-5-9-15(13)17(21)19-11-12-20-18(22)16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
InChIキー |
OQOKUFCVSNGMMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NCCNC(=O)C2=CC=CC=C2C |
正規SMILES |
CC1=CC=CC=C1C(=O)NCCNC(=O)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262700.png)


![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)

![N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B262709.png)
![N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B262710.png)
![N-[2-(dimethylamino)ethyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262711.png)




![N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B262718.png)